molecular formula C22H24FNO4 B11208769 cyclopropyl(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

cyclopropyl(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11208769
M. Wt: 385.4 g/mol
InChI Key: MPBZTSDMDCRQPW-UHFFFAOYSA-N
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Description

2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a fluorophenoxy group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOPROPANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its cyclopropane ring provides rigidity, while the fluorophenoxy group can enhance its interaction with biological targets. The tetrahydroisoquinoline core is a common motif in many bioactive compounds, contributing to its potential therapeutic applications.

Properties

Molecular Formula

C22H24FNO4

Molecular Weight

385.4 g/mol

IUPAC Name

cyclopropyl-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C22H24FNO4/c1-26-20-11-15-9-10-24(22(25)14-3-4-14)19(18(15)12-21(20)27-2)13-28-17-7-5-16(23)6-8-17/h5-8,11-12,14,19H,3-4,9-10,13H2,1-2H3

InChI Key

MPBZTSDMDCRQPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3CC3)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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